molecular formula C26H27N3O3 B11551276 (3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide

(3E)-3-[2-(biphenyl-4-ylacetyl)hydrazinylidene]-N-(2-methoxy-5-methylphenyl)butanamide

Cat. No.: B11551276
M. Wt: 429.5 g/mol
InChI Key: AWGJWYOQRXQDHH-TURZUDJPSA-N
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Description

(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, an acetamido group, and a methoxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of the biphenyl group, the introduction of the acetamido group, and the attachment of the methoxy-methylphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-[(2-{[1,1’-BIPHENYL]-4-YL}ACETAMIDO)IMINO]-N-(2-METHOXY-5-METHYLPHENYL)BUTANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its biphenyl group provides structural stability, while the acetamido and methoxy-methylphenyl groups contribute to its reactivity and potential biological activities.

Properties

Molecular Formula

C26H27N3O3

Molecular Weight

429.5 g/mol

IUPAC Name

(3E)-N-(2-methoxy-5-methylphenyl)-3-[[2-(4-phenylphenyl)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C26H27N3O3/c1-18-9-14-24(32-3)23(15-18)27-25(30)16-19(2)28-29-26(31)17-20-10-12-22(13-11-20)21-7-5-4-6-8-21/h4-15H,16-17H2,1-3H3,(H,27,30)(H,29,31)/b28-19+

InChI Key

AWGJWYOQRXQDHH-TURZUDJPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)/C

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

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